(4'-Nitro[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(4’-Nitro[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of nitro-substituted biphenyl derivatives This compound is characterized by the presence of a nitro group (-NO2) attached to one of the phenyl rings and a hydroxymethyl group (-CH2OH) attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Nitro[1,1’-biphenyl]-4-yl)methanol can be achieved through several synthetic routes. One common method involves the nitration of biphenyl to introduce the nitro group, followed by the reduction of the nitro group to an amine, and subsequent oxidation to form the hydroxymethyl group. The reaction conditions typically involve the use of strong acids for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and oxidizing agents for the final step.
Industrial Production Methods
In an industrial setting, the production of (4’-Nitro[1,1’-biphenyl]-4-yl)methanol may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4’-Nitro[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (4’-Nitro[1,1’-biphenyl]-4-yl)carboxylic acid or (4’-Nitro[1,1’-biphenyl]-4-yl)aldehyde.
Reduction: Formation of (4’-Amino[1,1’-biphenyl]-4-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Nitro[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4’-Nitro[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(4’-Nitro[1,1’-biphenyl]-3-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.
(4’-Amino[1,1’-biphenyl]-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(4’-Nitro[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-nitrophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUQVWINYYIMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477762 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-99-4 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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